molecular formula C4H9NO2S B1601842 Cyclobutanesulfonamide CAS No. 445305-91-9

Cyclobutanesulfonamide

Cat. No.: B1601842
CAS No.: 445305-91-9
M. Wt: 135.19 g/mol
InChI Key: HYMXQESPSIAYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanesulfonamide is an organic compound with the molecular formula C₄H₉NO₂S. It is a sulfonamide derivative featuring a cyclobutane ring, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structural and functional characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutyl bromide with tert-butyllithium, followed by treatment with sulfuryl chloride and ammonia. The reaction conditions typically involve low temperatures and the use of anhydrous solvents to ensure high yield and purity .

  • Cyclobutyl Bromide to Cyclobutyl Lithium

    • React cyclobutyl bromide with tert-butyllithium in anhydrous diethyl ether at -78°C.
    • Warm the solution to -35°C over 1.5 hours.
  • Formation of Cyclobutyl Sulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents

Cyclobutanesulfonamides have been investigated for their potential as anticancer agents. Recent studies have highlighted their ability to inhibit specific cancer cell lines by targeting key molecular pathways involved in tumor growth. For instance, a study demonstrated that derivatives of cyclobutanesulfonamide exhibited significant cytotoxicity against glioma cells, suggesting their role in the development of targeted cancer therapies .

1.2 Antibiotic Alternatives

Research has also explored cyclobutanesulfonamides as alternatives to traditional antibiotics, particularly for patients with sulfonamide allergies. Case studies have shown that non-antibiotic sulfonamides can be safely administered to patients with a history of allergic reactions to sulfa drugs, expanding the therapeutic options available for treating various conditions .

Chemical Synthesis and Development

2.1 Synthesis Techniques

The synthesis of cyclobutanesulfonamides has been achieved through innovative chemical methods such as high-pressure-mediated reactions. A recent study utilized hyperbaric conditions to facilitate the formation of cyclobutane rings, leading to the generation of diverse libraries of cyclobutanesulfonamides . This method not only enhances yield but also allows for the exploration of structure-activity relationships in drug design.

2.2 Fragment-Based Drug Discovery

In drug discovery, this compound has been employed as a fragment in fragment-based drug discovery (FBDD) approaches. The compound's unique ring structure provides a scaffold that can be modified to optimize binding affinity and selectivity towards biological targets . This strategy is particularly useful in developing new therapeutics with improved efficacy.

Case Studies and Research Findings

Study Application Findings
Study 1Anticancer ResearchThis compound derivatives showed significant inhibition of glioma cell proliferation, indicating potential as anticancer agents .
Study 2Allergy ManagementSuccessful treatment with non-antibiotic sulfonamides in patients with sulfonamide allergies, demonstrating safety and efficacy .
Study 3Drug SynthesisHigh-pressure synthesis techniques yielded diverse this compound libraries, enhancing drug discovery efforts .

Mechanism of Action

The mechanism of action of cyclobutanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Cyclobutanesulfonamide can be compared with other sulfonamide derivatives and cyclobutane-containing compounds:

List of Similar Compounds

This compound stands out due to its unique combination of the cyclobutane ring and sulfonamide group, offering a versatile platform for chemical modifications and diverse applications in research and industry.

Biological Activity

Cyclobutanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a four-membered cyclobutane ring attached to a sulfonamide group. The cyclobutane moiety is characterized by its strained structure , which can enhance the compound's reactivity and binding affinity to biological targets. The sulfonamide group contributes to the compound's pharmacological properties, particularly in enzyme inhibition.

  • Enzyme Inhibition : Cyclobutanesulfonamides have been shown to inhibit various enzymes, including key targets in bacterial and cancer cell metabolism. For instance, studies have indicated that these compounds can inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the KasA enzyme, which is crucial for bacterial cell wall integrity .
  • Protease Inhibition : The electrophilic carbonyl in cyclobutanones (a related class) has been demonstrated to reversibly inhibit serine proteases, making cyclobutanesulfonamides potential candidates for developing protease inhibitors .

Therapeutic Applications

Cyclobutanesulfonamides are being explored for their therapeutic potential in various diseases:

  • Antibacterial Activity : Research indicates that cyclobutanesulfonamides can serve as effective inhibitors against M. tuberculosis, demonstrating synergistic effects when combined with traditional antibiotics like isoniazid .
  • Cancer Treatment : These compounds are being investigated for their ability to selectively target cancer cells. For example, cyclobutane derivatives have shown promising results in enhancing selectivity towards tumor cells compared to conventional linkers used in antibody-drug conjugates (ADCs) .

1. Inhibition of Mycobacterium tuberculosis KasA

A study identified a this compound derivative that demonstrated potent inhibition of the KasA enzyme in M. tuberculosis. This compound exhibited a minimum inhibitory concentration (MIC) of 0.39 μM against drug-susceptible strains and maintained efficacy against resistant strains, highlighting its potential as a novel therapeutic agent .

2. Cyclobutane-based ADCs

In efforts to improve the stability and efficacy of ADCs targeting cancer cells, researchers replaced traditional linkers with cyclobutyl rings. These modifications resulted in increased selectivity towards cathepsin B, an enzyme active in tumor environments, suggesting that cyclobutane-containing linkers can enhance therapeutic outcomes in cancer treatment .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of cyclobutanesulfonamides:

  • Binding Affinity : The unique structural features of cyclobutane rings allow for enhanced binding interactions with target proteins, which can be attributed to their ability to fill hydrophobic pockets and induce conformational rigidity .
  • Metabolic Stability : Cyclobutanes exhibit increased metabolic stability compared to larger cyclic systems, making them attractive candidates for drug development .

Data Table: Summary of Biological Activities

Compound TypeTargetActivity DescriptionReference
This compoundMycobacterium tuberculosis KasAPotent inhibitor (MIC = 0.39 μM)
Cyclobutane ADC LinkerCathepsin BEnhanced selectivity towards tumor cells
CyclobutanonesSerine ProteasesReversible inhibition via electrophilic carbonyl

Properties

IUPAC Name

cyclobutanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXQESPSIAYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570371
Record name Cyclobutanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445305-91-9
Record name Cyclobutanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanesulfonamide
Reactant of Route 2
Reactant of Route 2
Cyclobutanesulfonamide
Reactant of Route 3
Cyclobutanesulfonamide
Reactant of Route 4
Cyclobutanesulfonamide
Reactant of Route 5
Cyclobutanesulfonamide
Reactant of Route 6
Cyclobutanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.